Foreword: The Strategic Value of Saturated Scaffolds in Modern Drug Discovery
Foreword: The Strategic Value of Saturated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Fundamental Reactivity of (4,4-Dimethylcyclohexyl)boronic Acid
In the landscape of medicinal chemistry, the deliberate incorporation of three-dimensional, saturated carbocyclic frameworks is a cornerstone of modern drug design. These motifs, such as the 4,4-dimethylcyclohexyl group, serve as valuable bioisosteres for commonly used functionalities like tert-butyl or phenyl groups. Their introduction can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, improving solubility, and optimizing lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate. (4,4-Dimethylcyclohexyl)boronic acid emerges as a key building block in this context, providing a versatile handle for introducing this desirable scaffold into complex molecular architectures through robust cross-coupling methodologies. This guide provides an in-depth exploration of its core reactivity, practical applications, and the underlying principles that govern its synthetic utility.
Physicochemical Profile and Structural Considerations
(4,4-Dimethylcyclohexyl)boronic acid is a saturated secondary alkylboronic acid. Its inherent reactivity and stability are intrinsically linked to its structure.
Table 1: Core Properties of (4,4-Dimethylcyclohexyl)boronic acid
| Property | Value | Source |
| CAS Number | 1609930-85-9 | [1] |
| Molecular Formula | C₈H₁₇BO₂ | [1] |
| Molecular Weight | 156.03 g/mol | [1] |
| Class | Secondary Alkylboronic Acid | - |
Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly upon dehydration. This can complicate characterization and quantification.[2] Furthermore, alkylboronic acids are generally less stable than their aryl counterparts and can be susceptible to protodeboronation and oxidation.[3][4] For these reasons, they are often converted into more stable ester derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, which offer enhanced stability for storage, handling, and sometimes, for use in iterative cross-coupling strategies.[2][5]
Caption: Common forms and derivatives of the title compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used application for boronic acids, enabling the formation of carbon-carbon bonds.[3][6] The coupling of a secondary C(sp³)-hybridized boronic acid, such as (4,4-dimethylcyclohexyl)boronic acid, with a C(sp²)-hybridized partner (e.g., an aryl or vinyl halide) presents unique challenges compared to the more common coupling of arylboronic acids.
Mechanistic Insights and Causality
The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[8] For alkylboronic acids, this step can be sluggish.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
A significant challenge with secondary alkylboronic acids is the potential for competing β-hydride elimination from the Pd(II)-alkyl intermediate after transmetalation. This side reaction leads to the formation of an alkene byproduct and a palladium-hydride species, reducing the yield of the desired cross-coupled product.
Expert Insight: The choice of ligand and base is critical to overcoming these challenges. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential. They promote a fast rate of reductive elimination, which outcompetes β-hydride elimination, and they stabilize the active Pd(0) catalyst. The base must be strong enough to form the boronate "ate" complex but not so strong as to cause degradation of the substrate or catalyst. Potassium phosphate (K₃PO₄) is often an excellent choice in these systems.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative methodology for the coupling of (4,4-dimethylcyclohexyl)boronic acid with an aryl bromide.
Materials:
-
(4,4-Dimethylcyclohexyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, (4,4-dimethylcyclohexyl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the aryl bromide is complete (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Core Reactivity: The Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[9][10] This reaction is an attractive alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[11] However, similar to the Suzuki coupling, the use of C(sp³)-hybridized boronic acids poses a greater challenge than their aryl counterparts.[12]
Mechanistic Insights and Causality
The precise mechanism of the Chan-Lam coupling is still a subject of study, but a generally accepted pathway involves the following key steps:[9]
-
Ligand Exchange: The heteroatom nucleophile (e.g., an amine, R₂NH) coordinates to a Cu(II) salt (e.g., Cu(OAc)₂).
-
Transmetalation: The alkyl group is transferred from the boronic acid to the copper center. This is often the rate-limiting step for alkylboronic acids and can be challenging to achieve efficiently.[12]
-
Reductive Elimination: The newly formed C-N or C-O bond is created via reductive elimination from a high-valent copper intermediate (likely Cu(III) or Cu(II)), regenerating a lower-valent copper species which is then re-oxidized by an oxidant (often air) to complete the catalytic cycle.
Expert Insight: The reaction is typically performed in the presence of a base (like pyridine or an amine base) and an oxidant, which is often atmospheric oxygen.[9] The choice of copper source, ligand, and solvent can significantly impact the reaction's efficiency. For challenging C(sp³)-N couplings, the addition of specific ligands may be necessary to facilitate the key transmetalation and reductive elimination steps.
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Field-Proven Experimental Protocol: Chan-Lam C-N Coupling
This protocol describes a general procedure for the N-alkylation of an aniline derivative.
Materials:
-
(4,4-Dimethylcyclohexyl)boronic acid (1.5 equiv)
-
Aniline derivative (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å), activated
Procedure:
-
Vessel Preparation: To a round-bottom flask containing activated 4 Å molecular sieves and a stir bar, add the aniline derivative, (4,4-dimethylcyclohexyl)boronic acid, and Cu(OAc)₂.
-
Solvent and Base Addition: Add the solvent (DCM or MeOH) followed by pyridine.
-
Reaction: Leave the flask open to the air (or fit with a balloon of air) and stir vigorously at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor the reaction for the disappearance of the starting aniline by TLC or LC-MS (typically 12-48 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and copper salts, washing with additional solvent.
-
Purification: Concentrate the filtrate. The crude product can be purified by flash column chromatography. An aqueous wash with an EDTA or ammonium hydroxide solution may be performed before chromatography to further remove residual copper.
Synthesis and Handling
(4,4-Dimethylcyclohexyl)boronic acid is not as commonly available as many arylboronic acids and may require synthesis. A plausible synthetic route involves the hydroboration of 4,4-dimethylcyclohexene with a borane source (e.g., borane-THF complex), followed by an oxidative or hydrolytic workup. Alternatively, formation of the corresponding Grignard or organolithium reagent from a halide precursor followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis can yield the desired product.[13]
Handling and Storage:
-
Stability: As an alkylboronic acid, it is susceptible to oxidation and dehydration.[4]
-
Storage: It should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place.
-
Handling: Minimize exposure to air and moisture. Use of a glovebox or Schlenk techniques is recommended for long-term storage and for setting up sensitive reactions.
Applications in Drug Development
The true value of (4,4-dimethylcyclohexyl)boronic acid lies in its application as a tool for molecular design. The 4,4-dimethylcyclohexyl moiety is a "saturated bioisostere" of groups like phenyl or tert-butyl. Its incorporation can:
-
Block Metabolic Hotspots: The gem-dimethyl group prevents oxidation at the C4 position of the cyclohexane ring, a common site of metabolic attack.
-
Tune Lipophilicity: It provides a non-planar, lipophilic scaffold that can be used to optimize a compound's LogP for improved cell permeability and pharmacokinetic properties.
-
Improve 3D Shape and Binding: The chair conformation of the cyclohexane ring introduces a defined three-dimensional geometry that can lead to improved binding affinity and selectivity for a biological target.
The robust coupling reactions described herein allow medicinal chemists to strategically install this valuable fragment into lead compounds, facilitating rapid exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[14][15]
References
- Chan-Lam Coupling - Organic Chemistry Portal.
- A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025). PMC.
- Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. (2022). European Journal of Organic Chemistry.
- 4,4-Dimethylcyclohexylboronic acid. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd..
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Chan-Lam Coupling. Alfa Chemistry.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid. MySkinRecipes.
- 4,4-(Dimethylcyclohex-2-enone)-2-boronic acid, pinacol ester. Sigma-Aldrich.
- Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- 4,4-Dimethylcyclohexene-1-boronic acid, 96%, Thermo Scientific. Fisher Scientific.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER. Chemicalbook.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.
- Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Protecting Groups for Boronic Acids.
- Design and discovery of boronic acid drugs. Semantic Scholar.
- Preparation method of cis-4-methylcyclohexylamine.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
- boronic esters. Organic Syntheses Procedure.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Alkylboronic acid or boron
- Design and discovery of boronic acid drugs. PubMed. (2020).
- Cross-coupling of unactivated secondary boronic acids.
Sources
- 1. 4,4-Dimethylcyclohexylboronic acid _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
